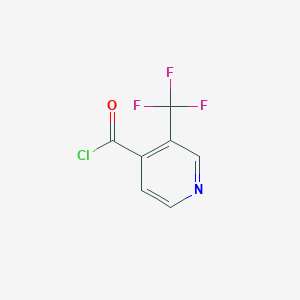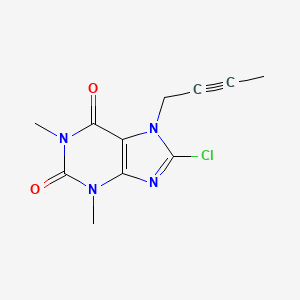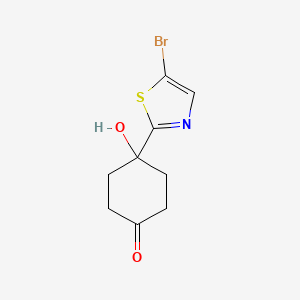
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone
Descripción general
Descripción
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is a chemical compound that features a brominated thiazole ring attached to a cyclohexanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone typically involves the bromination of a thiazole precursor followed by a cyclization reaction to form the cyclohexanone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclohexanone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiazole.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative of the original compound.
Reduction: The major product would be a hydrogen-substituted thiazole derivative.
Substitution: The major products would be various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiazole ring could facilitate binding to specific sites on proteins, while the cyclohexanone moiety may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Bromo-1,3-thiazol-2-yl)piperidine
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is unique due to its combination of a brominated thiazole ring and a cyclohexanone moiety. This structural feature may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrNO2S |
|---|---|
Peso molecular |
276.15 g/mol |
Nombre IUPAC |
4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-5-11-8(14-7)9(13)3-1-6(12)2-4-9/h5,13H,1-4H2 |
Clave InChI |
VWOSSSCOHOWZBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(C2=NC=C(S2)Br)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Iodo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B8388634.png)

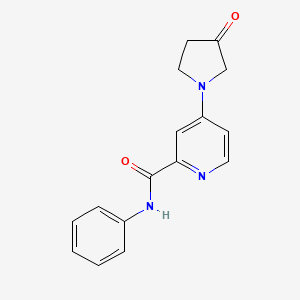
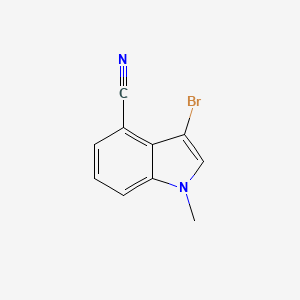
![2-Thioxonaphtho[2,3-d][1,3]dithiol-5,8-dione](/img/structure/B8388657.png)
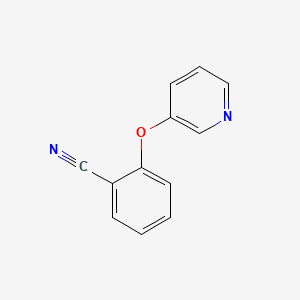


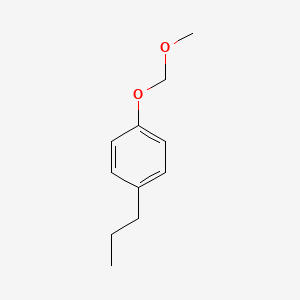
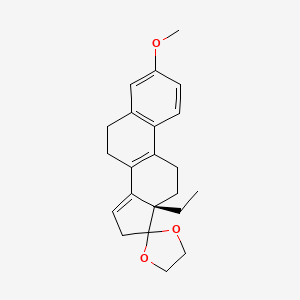
![6-methyl-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B8388735.png)

